molecular formula C11H11FINO2 B1396715 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine CAS No. 1228778-13-9

4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine

Cat. No. B1396715
M. Wt: 335.11 g/mol
InChI Key: BGCXNYRLXIUTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine, also known as 4-FIPM, is an organic compound with a wide range of applications in scientific research. It is a versatile reagent and can be used in a variety of synthetic methods, including alkylation, substitution, and cyclization reactions. In addition, 4-FIPM has been found to have a number of biochemical and physiological effects, making it an important tool in various areas of scientific research.

Mechanism Of Action

The mechanism of action of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine is not fully understood. It is believed that 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine binds to a variety of proteins, including enzymes, receptors, and ion channels. This binding can lead to a variety of biochemical and physiological effects, such as the inhibition of enzymes, the stimulation of receptors, and the modulation of ion channel activity.

Biochemical And Physiological Effects

4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine has been found to stimulate the release of the neurotransmitter dopamine. It has also been found to modulate the activity of various ion channels, including calcium and sodium channels.

Advantages And Limitations For Lab Experiments

4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and produces high yields of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine. In addition, it has a wide range of applications in scientific research and can be used in a variety of synthetic methods.
However, 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine also has a number of limitations for use in laboratory experiments. It is a relatively reactive compound and can be prone to side reactions. In addition, it is not very stable and can be prone to degradation.

Future Directions

There are a number of potential future directions for 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine. It could be used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other small molecules. It could also be used in the synthesis of a variety of drugs, including antifungals, antivirals, and antibiotics. In addition, further research could be done to better understand the mechanism of action of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine and its biochemical and physiological effects. Finally, further research could be done to improve the stability and reduce the reactivity of 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine.

Scientific Research Applications

4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other small molecules. It has also been used in the synthesis of a variety of drugs, including antifungals, antivirals, and antibiotics. In addition, 4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine has been found to have a number of biochemical and physiological effects, making it an important tool in various areas of scientific research.

properties

IUPAC Name

(2-fluoro-5-iodophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FINO2/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCXNYRLXIUTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine

Synthesis routes and methods

Procedure details

2-Fluoro-5-iodobenzoic acid (2 g, 0.0088 mol) was dissolved in MeCN (44 ml) and the mixture cooled to 0° C. Morpholine (0.929 ml, 1.2 eq) followed by EDCI.HCl (2.03 g, 1.2 eq) and DMAP (108 mg, 0.1 eq) were added and the mixture stirred overnight. The mixture was diluted with EtOAc, washed with NH4Cl(sat), dried (MgSO4), and concentrated. The resulting residue was then purified by silica gel chromatography (0-30% EtOAc in hexane) gave 2 g of M1-5. LCMS MH+=336.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
0.929 mL
Type
reactant
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Three
Name
Quantity
108 mg
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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